2-(3-Bromophenoxy)-N-cyclopropylacetamide: Structural Profiling and Pharmacological Potential
2-(3-Bromophenoxy)-N-cyclopropylacetamide: Structural Profiling and Pharmacological Potential
This is an in-depth technical guide on the chemical structure, synthesis, and pharmacological properties of 2-(3-bromophenoxy)-N-cyclopropylacetamide .
Executive Summary
2-(3-bromophenoxy)-N-cyclopropylacetamide (CAS: 1017020-52-8) is a specialized organic scaffold utilized in medicinal chemistry as a pharmacophore building block.[1] It belongs to the phenoxyacetamide class, a structural family renowned for its versatility in drug discovery, serving as a core motif in antitubercular agents, sodium channel blockers, and kinase inhibitors.
This compound integrates three distinct chemical modules:
-
A 3-Bromophenoxy Head: Provides lipophilicity and halogen-bonding capability.
-
An Acetamide Linker: Offers hydrogen bond donor/acceptor sites for receptor binding.
-
A Cyclopropyl Tail: Acts as a bioisostere for alkyl groups, enhancing metabolic stability and inducing conformational rigidity.
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Molecular Identity
-
IUPAC Name: 2-(3-bromophenoxy)-N-cyclopropylacetamide[1]
-
CAS Number: 1017020-52-8[1]
-
Molecular Formula:
[1] -
Molecular Weight: 270.12 g/mol [1]
Structural Analysis
The molecule is non-planar due to the
| Structural Domain | Functionality | Electronic Effect |
| 3-Bromophenyl | Hydrophobic Anchor | The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring while increasing lipophilicity (LogP). |
| Ether Linker (-O-CH2-) | Flexibility & H-Bonding | The ether oxygen acts as a weak hydrogen bond acceptor. The methylene spacer allows rotational freedom, enabling the aromatic ring to adopt induced-fit conformations in protein pockets. |
| Amide (CONH) | Binding Motif | The amide nitrogen serves as a hydrogen bond donor (HBD), while the carbonyl oxygen is a strong hydrogen bond acceptor (HBA). |
| Cyclopropyl | Metabolic Shield | Unlike an isopropyl group, the cyclopropyl ring resists CYP450-mediated hydroxylation. It also constrains the N-substituent orientation due to ring strain (~27.5 kcal/mol). |
Physicochemical Profile (Calculated)
-
LogP (Octanol/Water): 2.15 ± 0.3 (Lipophilic, membrane permeable)
-
Topological Polar Surface Area (TPSA): 38.3 Ų (High blood-brain barrier penetration potential)
-
H-Bond Donors: 1
-
H-Bond Acceptors: 2
-
Rotatable Bonds: 4
Synthesis & Manufacturing Protocols
The synthesis of 2-(3-bromophenoxy)-N-cyclopropylacetamide is most efficiently achieved via a convergent Williamson Ether Synthesis or a Direct Amidation pathway. The convergent route is preferred for library generation to minimize side reactions.
Retrosynthetic Analysis
The molecule can be disconnected at the ether bond (Route A) or the amide bond (Route B).
-
Route A (Preferred): Displacement of a leaving group on 2-chloro-N-cyclopropylacetamide by 3-bromophenol.
-
Route B: Reaction of 2-(3-bromophenoxy)acetyl chloride with cyclopropylamine.
Synthesis Pathway Diagram (Graphviz)
Experimental Protocol (Route A: Williamson Ether Strategy)
This protocol yields high purity by utilizing the commercially available building block 2-chloro-N-cyclopropylacetamide.
Reagents:
-
3-Bromophenol (1.0 eq)
-
2-Chloro-N-cyclopropylacetamide (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate ( ) (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromophenol (10 mmol) in anhydrous MeCN (30 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly. -
Coupling: Add 2-chloro-N-cyclopropylacetamide (11 mmol) dropwise or portion-wise.
-
Reflux: Heat the reaction mixture to reflux (80°C for MeCN) for 6–12 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
. Recrystallize from Ethanol/Water or purify via flash column chromatography.
Biological Potential & Pharmacological Applications[2][5][6][7][10][11][12][13]
The phenoxyacetamide core is a "privileged scaffold," meaning it frequently yields active compounds across different biological targets.
Structure-Activity Relationship (SAR) Logic
Therapeutic Areas
Based on structural homology with known drugs, this compound is a candidate for:
-
Antitubercular Agents:
-
Mechanism:[4] Phenoxyacetamides have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) growth.[5] The lipophilic bromine improves penetration through the waxy mycobacterial cell wall.
-
Reference: Derivatives of 2-phenoxy-N-phenylacetamide have shown MIC values ranging from 4 to 64 μg/mL against Mtb H37Rv strains.[5]
-
-
Sodium Channel Blockers (Pain/CNS):
-
Mechanism:[4] The structural topology (Aromatic Ring – Linker – Amide) mimics Class IB antiarrhythmics and sodium channel blockers used in neuropathic pain. The cyclopropyl group restricts conformation, potentially increasing selectivity for specific channel subtypes (e.g., Nav1.7).
-
-
Anticancer (Cytotoxicity):
-
Mechanism:[4] Phenoxyacetamide derivatives have demonstrated cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines, potentially via PARP-1 inhibition or oxidative stress induction.
-
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, standard protocols for halogenated phenoxyacetamides apply.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Wear nitrile gloves and face shield. |
| Irritant | Causes skin and eye irritation (H315, H319). | Use in a fume hood. |
| Environmental | Toxic to aquatic life with long-lasting effects (H411). | Do not release into drains. Dispose as hazardous chemical waste. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
ChemScene. (2024).[1] Product Data: 2-(3-Bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8).[1] Retrieved from
-
PubChem. (2024). Compound Summary: 2-(3-bromophenoxy)acetamide derivatives.[1][6][5][2] National Library of Medicine. Retrieved from
-
Mao, J., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.[5] Molecules, 17(3), 2886-2896. Retrieved from
-
Talele, T. T. (2016).[7] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from
-
Al-Ostoot, F. H., et al. (2023).[8][9] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Pharmaceuticals, 16(11), 1524. Retrieved from
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